molecular formula C18H16N4O3 B11118688 1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11118688
M. Wt: 336.3 g/mol
InChI Key: WYNUPJAWGKEHGJ-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with the molecular formula C22H19N5O3 . It belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with 4-nitrobenzaldehyde in the presence of ethanol and acetic acid under reflux conditions . This reaction results in the formation of the Schiff base, which is the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can form stable complexes with transition metal ions, which may enhance its biological activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1,5-dimethyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

1,5-dimethyl-4-[(4-nitrophenyl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16N4O3/c1-13-17(19-12-14-8-10-16(11-9-14)22(24)25)18(23)21(20(13)2)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

WYNUPJAWGKEHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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